molecular formula C8H8N2OS B134749 3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 130182-30-8

3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No. B134749
M. Wt: 180.23 g/mol
InChI Key: ZQFFVLCBWVWJTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been explored in the context of developing compounds with potential anticancer properties. In one study, a series of 2,6-dimethyl-N'-substituted phenylmethylene-imidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazides were synthesized starting from 2,6-dimethylimidazo-[2,1-b][1,3,4]thiadiazole-5-carbohydrazide. These compounds were then evaluated for their cytotoxicity against a range of human tumor cell lines, with some showing promising activity, particularly against ovarian cancer cell lines .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives has been studied using spectrometric techniques. For instance, the rotational isomerism of pyrrolo[2,1-b]thiazole-5-carbaldehydes, which are closely related to the imidazo[2,1-b]thiazoles, was examined to determine the proportions of the O,N-syn and -anti rotational isomers present. This study also provided insights into the barrier to rotation of the aldehyde group, which is relevant for understanding the chemical behavior of these compounds .

Chemical Reactions Analysis

Imidazo[2,1-b]thiazoles undergo various electrophilic substitution reactions, with studies focusing on the substitution at position 5 of the ring system. The influence of different substituents at position 6 on the rate of acid-catalyzed deuteriation has been quantitatively assessed. It was found that a 3-methyl group increases the rate constant significantly. Bromination of these compounds typically occurs preferentially at position 5, even when other reactive nuclei are present. Additionally, the formation of 5-formyl derivatives and their mesomeric behavior have been explored, revealing that these derivatives adopt a conformation with the carbonyl oxygen syn to N(4) .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazoles are influenced by their molecular structure and the substituents present on the ring system. The presence of a 3-methyl group and various 6-substituents affects the reactivity of these compounds in electrophilic substitution reactions. The stability of these compounds can vary, with some derivatives being unstable under standard preparation methods. However, the study of electrophilic substitution has provided valuable information on the reactivity patterns and stability of these compounds under different conditions .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated that compounds related to "3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde" serve as key intermediates in the synthesis of various heterocyclic compounds. For instance, imidazopyridines, which are important in medicinal chemistry, can be synthesized from aminoimidazolecarbaldehydes, showcasing the versatility of these compounds in constructing complex molecular architectures (Perandones & Soto, 1997).

Anticancer Research

Derivatives of imidazo[2,1-b]thiazoles, closely related to "3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde," have been explored for their anticancer properties. Some hydrazone derivatives of imidazo[2,1-b][1,3,4]thiadiazoles have shown promising cytotoxic activity against cancer cell lines, highlighting the potential of these compounds in cancer research (Terzioğlu & Gürsoy, 2003).

Electrophilic Substitution Reactions

Studies on imidazo[2,1-b]thiazoles, which share a core structure with "3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde," have provided insights into their reactivity, particularly in electrophilic substitution reactions. These reactions are fundamental in organic synthesis, enabling the functionalization of these heterocycles for further applications (O'daly et al., 1991).

Novel Synthesis Methods

Innovative synthetic routes have been developed to construct complex heterocyclic systems from simple precursors like imidazo[2,1-b]thiazole derivatives. These methods expand the toolbox for synthesizing bioactive molecules and materials with potential technological applications (Okumura et al., 1998).

Safety And Hazards

The safety information available indicates that “3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a combustible solid . It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 .

properties

IUPAC Name

3,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-5-4-12-8-9-6(2)7(3-11)10(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFFVLCBWVWJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(N12)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382902
Record name 3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382902
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Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

CAS RN

130182-30-8
Record name 3,6-Dimethylimidazo[2,1-b]thiazole-5-carboxaldehyde
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Record name 3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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